2-hydrazinyl-4-methylpyrimidine hydrochloride
Overview
Description
2-hydrazinyl-4-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydrazinyl-4-methylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
For industrial production, the synthesis of this compound often involves the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid-binding agent like triethylamine. The resulting 2-methoxy-4-chloro-5-fluoropyrimidine is then reacted with hydrazine hydrate to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phosphorus oxychloride, and various solvents like ethanol, acetonitrile, and DMF. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and substituted pyrimidines, which are of interest for their potential biological activities and applications in pharmaceuticals.
Scientific Research Applications
2-hydrazinyl-4-methylpyrimidine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylpyrimidine hydrochloride
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
- 2,4-Dihydrazinopyridine
Uniqueness
2-hydrazinyl-4-methylpyrimidine hydrochloride is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSVJMJTJFBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-89-3 | |
Record name | Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90586-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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